molecular formula C6H5ClN4O B107987 2-Chloro-7-methyl-7h-purin-6-ol CAS No. 16017-76-8

2-Chloro-7-methyl-7h-purin-6-ol

Cat. No.: B107987
CAS No.: 16017-76-8
M. Wt: 184.58 g/mol
InChI Key: HTRDGUDBXFNIOU-UHFFFAOYSA-N
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Safety and Hazards

The compound has the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Mechanism of Action

Pharmacokinetics

The pharmacokinetic properties of 2-Chloro-7-methyl-7h-purin-6-ol include high gastrointestinal absorption and non-permeability to the blood-brain barrier . It is also an inhibitor of CYP1A2, an enzyme involved in drug metabolism . These properties can impact the compound’s bioavailability and its overall pharmacological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-7-methyl-7H-purin-6-ol is unique due to the presence of both the chlorine atom at the 2-position and the methyl group at the 7-position. This unique combination of substituents imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications .

Properties

IUPAC Name

2-chloro-7-methyl-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4O/c1-11-2-8-4-3(11)5(12)10-6(7)9-4/h2H,1H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRDGUDBXFNIOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50278515
Record name 2-Chloro-7-methyl-3,7-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16017-76-8
Record name 2-Chloro-1,7-dihydro-7-methyl-6H-purin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16017-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 7860
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016017768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16017-76-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7860
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-7-methyl-3,7-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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